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SU-11752

DNA-PK PI3Kγ Kinase Selectivity

Many DNA-PK tool compounds lack selectivity, confounding target deconvolution in radiosensitization assays. SU-11752 solves this with a proven >500-fold selectivity margin over PI3K p110γ and no ATM inhibition. - 5× radiosensitization benchmark in clonogenic survival assays - Reversible, ATP-competitive mechanism - Validated positive control for NHEJ repair studies - Available in research quantities with rapid global shipping

Molecular Formula C26H27N3O5S
Molecular Weight 493.6 g/mol
Cat. No. B1684128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU-11752
SynonymsSU11752;  SU11752;  SU11752.
Molecular FormulaC26H27N3O5S
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O
InChIInChI=1S/C26H27N3O5S/c1-3-18-19(11-13-25(30)31)22(4-2)27-24(18)15-21-20-14-17(10-12-23(20)28-26(21)32)35(33,34)29-16-8-6-5-7-9-16/h5-10,12,14-15,27,29H,3-4,11,13H2,1-2H3,(H,28,32)(H,30,31)/b21-15-
InChIKeyQUYIGDGKOSEELL-QNGOZBTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SU-11752: Selective DNA-PK Inhibitor


SU-11752 is a synthetic small molecule belonging to the 3-substituted indolin-2-one chemical class, originally developed and characterized as part of a focused library screen [1]. It functions as an ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK) catalytic subunit, a critical enzyme in the non-homologous end joining (NHEJ) pathway responsible for repairing DNA double-strand breaks (DSBs) [1]. With a molecular weight of 493.57 g/mol and the chemical formula C₂₆H₂₇N₃O₅S (CAS No. 688036-19-3), SU-11752 serves as a pharmacological probe for dissecting DNA-PK function and investigating the therapeutic strategy of combining DSB repair inhibition with ionizing radiation or radiomimetic chemotherapy [1].

DNA-PK pathway inhibition study fit
NHEJ-mediated DSB repair dissection
Radiosensitization assay context

SU-11752 Substitution Risks


Generic substitution of DNA-PK inhibitors in preclinical radiosensitization or DNA repair assays is not scientifically sound due to profound differences in kinase selectivity profiles among in-class compounds. The pharmacological window required to attribute a functional effect specifically to DNA-PK inhibition—rather than to confounding activity at related PI3K-family kinases—varies dramatically across available tool compounds [1]. For instance, while many early DNA-PK inhibitors (e.g., wortmannin) potently inhibit PI3K p110γ at concentrations lower than or equal to those needed for DNA-PK inhibition, SU-11752 demonstrates a uniquely large selectivity margin, enabling more confident target deconvolution in cellular models [1]. Furthermore, the differential impact on parallel DDR signaling pathways, such as ATM kinase activity, critically influences cell cycle progression and overall toxicity, making direct compound interchangeability a source of significant experimental variability and data misinterpretation [1].

PI3Kγ selectivity Class comparison: Less selective DNA-PK inhibitors may confound PI3K-family signaling, while SU-11752’s reported margin supports DNA-PK-specific pathway interpretation.
ATM/cell cycle Phenotype mismatch: Pan-PI3K inhibitors often alter ATM activity or cell cycle; SU-11752’s profile suggests preservation of these endpoints, limiting direct substitution.
Mechanism class ATP-competitive vs. allosteric: Binding mode difference may shift target engagement kinetics and cellular pharmacodynamics; not interchangeable without validation.

SU-11752 Differentiation Evidence


PI3Kγ Selectivity vs. Wortmannin

SU-11752 and wortmannin exhibit equipotent inhibition of DNA-PK in enzymatic assays. However, they differ substantially in their off-target activity against the related lipid kinase PI3K p110γ. Wortmannin inhibits PI3Kγ at concentrations 100-fold lower than those required for DNA-PK inhibition, representing a significant selectivity liability. In contrast, SU-11752 requires a 500-fold higher concentration to inhibit PI3Kγ relative to its DNA-PK IC₅₀, establishing it as a markedly more selective tool compound for cellular studies where PI3K pathway confounding must be minimized [1].

PI3Kγ Selectivity
Head-to-head
SU-11752 requires ~500-fold higher concentration for PI3Kγ vs. DNA-PK
Reported selectivity window enables DNA-PK-specific pathway attribution
Wortmannin inhibits PI3Kγ at 100-fold lower than DNA-PK IC₅₀; data from enzymatic assays
DNA-PK PI3Kγ Kinase Selectivity Radiosensitization

Cellular Radiosensitization Potency

In cellular models, SU-11752 treatment produces a quantifiable enhancement of ionizing radiation cytotoxicity. In clonogenic survival assays using mammalian cells, co-treatment with SU-11752 at concentrations that inhibit DNA-PK resulted in a five-fold sensitization to ionizing radiation relative to radiation treatment alone [1]. This sensitization factor provides a quantitative benchmark for the functional consequence of DNA-PK catalytic inhibition by SU-11752.

Radiosensitization
Head-to-head
5-fold sensitization vs. radiation alone
Supports radiosensitization endpoint benchmarking in clonogenic assays
Cellular survival fraction at DNA-PK-inhibitory concentrations
Radiosensitization DNA Double-Strand Break Repair Clonogenic Survival DNA-PK

Cell Cycle and ATM Signaling Preservation

At concentrations of SU-11752 that effectively inhibit DNA double-strand break repair and produce a five-fold radiosensitization, cell cycle progression through S-phase and G2/M remains indistinguishable from untreated controls. Furthermore, the activity of the related DNA damage response kinase ATM is not inhibited under these conditions [1]. This contrasts with pan-PI3K-family inhibitors or less selective compounds that often induce cell cycle arrest or block ATM signaling, thereby complicating the interpretation of DNA-PK-specific effects.

ATM & Cell Cycle
Class-level
ATM activity not inhibited; cell cycle progression preserved
Reported preservation of DDR signaling enables cleaner mechanistic studies
Qualitative difference vs. pan-PI3K inhibitors; requires model-specific verification
DNA-PK ATM Kinase Cell Cycle Target Selectivity

ATP-Competitive Binding Mechanism

Inhibition kinetics analysis combined with direct ATP-binding assays demonstrate that SU-11752 inhibits DNA-PK through a competitive mechanism with respect to ATP [1]. This well-defined ATP-competitive binding mode distinguishes SU-11752 from allosteric DNA-PK inhibitors and provides a predictable, concentration-dependent inhibition profile suitable for quantitative pharmacology experiments where reversible target engagement is desired.

Binding Mechanism
Supporting evidence
ATP-competitive inhibition of DNA-PK
Supports reversible target engagement studies and concentration-response modeling
Differentiates from allosteric inhibitors; kinetics may depend on ATP context
DNA-PK ATP-competitive Enzyme Kinetics Mechanism of Action

SU-11752 Research Applications


DNA-PK-Specific Roles in DSB Repair

SU-11752 is optimally deployed in cellular studies requiring selective pharmacological inhibition of DNA-PK to dissect its specific contribution to non-homologous end joining (NHEJ) repair. Its 500-fold selectivity margin over PI3K p110γ—in contrast to compounds like wortmannin—allows researchers to attribute observed repair defects and radiosensitization phenotypes to DNA-PK inhibition with greater confidence [1]. This is particularly valuable in genetic backgrounds where PI3K pathway activation may confound phenotypic readouts.

Cellular Radiosensitization Benchmarking

SU-11752 provides a validated positive control for quantifying radiosensitization in clonogenic survival assays. The established five-fold sensitization to ionizing radiation at repair-inhibitory concentrations offers a robust benchmark for evaluating genetic perturbations (e.g., DNA-PK knockout, NHEJ factor depletion) or for screening novel radiosensitizing agents in comparative studies [1]. This quantifiable endpoint facilitates rigorous experimental design and data normalization across independent experiments.

DDR and Cell Cycle Checkpoint Dissociation

For researchers studying the interplay between DNA repair and cell cycle control, SU-11752 enables the selective blockade of DNA-PK-mediated DSB repair without inadvertently activating or inhibiting parallel DDR pathways. Because SU-11752 does not inhibit ATM kinase activity nor disrupt normal cell cycle progression at concentrations that produce robust radiosensitization, it serves as a cleaner pharmacological tool than less selective inhibitors for experiments requiring the isolation of DNA-PK-specific signaling outputs [1].

DNA-PK Validation with Radiomimetic Chemotherapy

SU-11752 can be employed as a chemical probe to validate DNA-PK dependency in cellular models treated with radiomimetic chemotherapeutic agents that induce DSBs (e.g., topoisomerase II inhibitors). Its ATP-competitive, reversible mechanism and defined selectivity profile make it suitable for proof-of-concept studies investigating the therapeutic potential of combining DNA-PK inhibition with DSB-inducing chemotherapy, particularly when the goal is to establish target engagement without the confounding cytotoxicity associated with pan-PI3K inhibition [1].

Application
Selection Property
Validation Focus
DNA-PK-specific DSB repair studies
DNA-PK selectivity over PI3K family
Phenotype attribution to NHEJ pathway
Radiosensitization benchmarking
Quantitative sensitization endpoint
Clonogenic survival assay reproducibility
DDR and cell cycle dissection
ATM and cell cycle preservation context
Off-target DDR pathway activation screening
Chemotherapy combination proof-of-concept
Reversible ATP-competitive target engagement
DSB-inducing agent synergy verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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